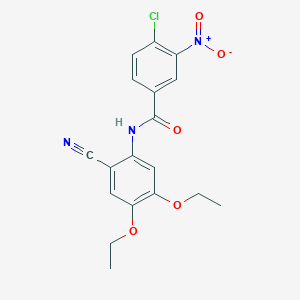
4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide
概要
説明
4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.
Cyano and Ethoxy Group Introduction: Functionalization of the benzene ring with cyano and ethoxy groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. These methods may include:
Continuous Flow Reactors: For efficient and scalable synthesis.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds by the addition of water.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while hydrolysis of the amide bond could yield a carboxylic acid and an amine.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of materials with specific chemical properties.
作用機序
The mechanism of action of 4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 4-chloro-N-(2-cyano-4,5-dimethoxyphenyl)-3-nitrobenzamide
- 4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-aminobenzamide
- 4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-hydroxybenzamide
Uniqueness
4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
特性
IUPAC Name |
4-chloro-N-(2-cyano-4,5-diethoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c1-3-26-16-8-12(10-20)14(9-17(16)27-4-2)21-18(23)11-5-6-13(19)15(7-11)22(24)25/h5-9H,3-4H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFHRHQTCMSMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-bromopyridin-2-yl)-2-[(2-cyanophenyl)sulfanyl]benzamide](/img/structure/B3509364.png)
![1'-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B3509367.png)
![3-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B3509375.png)
![N-[2-(4-CHLOROPHENYL)ETHYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B3509377.png)
![3-{4-[(3-CARBOXYPHENYL)CARBAMOYL]-2,5-DIMETHYLFURAN-3-AMIDO}BENZOIC ACID](/img/structure/B3509380.png)
![2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5-METHYLFURAN-2-YL)ETHAN-1-ONE](/img/structure/B3509387.png)
![8-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3509392.png)
![N-BENZYL-N-ETHYL-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B3509393.png)
![ETHYL 3,5-DIMETHYL-4-{[N-(2-PHENYLETHYL)METHANESULFONAMIDO]METHYL}-1H-PYRROLE-2-CARBOXYLATE](/img/structure/B3509401.png)
![2-{[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B3509409.png)
![2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE](/img/structure/B3509415.png)
![1'-(2,4-DIMETHOXYBENZOYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B3509427.png)

![METHYL 4-({3-[1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL]PROPANOYL}AMINO)BENZOATE](/img/structure/B3509435.png)
